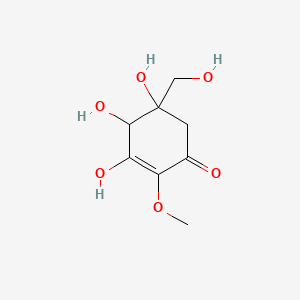
Gadusol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trihydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-one is a member of cyclohexenones.
Gadusol is a natural product found in Artemia salina with data available.
Applications De Recherche Scientifique
1. Natural UV Protection and Antioxidant Properties
Gadusol, identified in marine fish roes, displays similarities to ascorbic acid and has notable concentrations exceeding those of ascorbic acid. It exhibits properties pertinent to natural UV protection and antioxidant functions in aquatic organisms (Plack et al., 1981). This compound is structurally related to mycosporines and has been found in various marine species, indicating its widespread biological significance.
2. De Novo Synthesis in Vertebrates
Remarkably, vertebrates, including fish, amphibians, reptiles, and birds, have been discovered to synthesize gadusol de novo. This capability suggests a broader biological role for gadusol beyond marine organisms, with implications for understanding its function in these animals (Osborn et al., 2015).
3. Photoprotective Capacity
A computational study on gadusol's structure reveals its efficient light energy dissipation as heat, underlining its potential as a natural photoprotective agent. This insight supports the development of new synthetic sunscreens inspired by gadusol's structure (Losantos et al., 2015).
4. Antioxidant Activity in Fish Roes
Gadusol's occurrence in fish roes, particularly in certain species, has been quantified, with the compound demonstrating substantial antioxidant activity. This finding positions fish roes as a potential dietary source of natural antioxidants (Arbeloa et al., 2010).
5. Electrochemical Characterization
Gadusol's electrochemical properties have been investigated, revealing its moderate reductive power and stability against atmospheric oxidation. These properties suggest its suitability as an antioxidant additive in various formulations (Arbeloa et al., 2012).
6. Role in Photo-Oxidation Processes
Research on the kinetics of singlet oxygen quenching by gadusol species highlights its efficiency in deactivating reactive oxygen species. This capability underlines gadusol's role as a sacrifice antioxidant in addition to its UV-screening function, relevant for biotechnological applications (Orallo et al., 2020).
7. Photostability and Photophysics
Gadusol's high photostability and rapid non-radiative decay of its excited species at physiological pH affirm its role as a UV sunscreen. Its reductive quenching reactivity supports its antioxidant capacity in biological environments (Arbeloa et al., 2011).
8. Role as a Sunscreen in Fish Embryos
Gadusol in fish embryos acts as a maternally provided sunscreen, protecting against UV-induced DNA damage. Its biosynthetic pathway's conservation across teleost genomes emphasizes its critical role in early-life survival in these species (Rice et al., 2023).
9. Biochemical Skin Changes Under UV Radiation
Studies using confocal Raman spectroscopy have explored the photoprotective effects of gadusol on human skin, providing insights into its potential application in sunscreen formulations (Tosato et al., 2015).
10. Biotechnological Production of Novel Sunscreens
The genetic engineering of biosynthetic pathways has enabled the production of gadusol and related compounds, paving the way for the development of new, environmentally friendly sunscreens (Osborn & Mahmud, 2019).
Propriétés
Numéro CAS |
76663-30-4 |
|---|---|
Nom du produit |
Gadusol |
Formule moléculaire |
C8H12O6 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O6/c1-14-6-4(10)2-8(13,3-9)7(12)5(6)11/h7,9,11-13H,2-3H2,1H3 |
Clé InChI |
KENOUOLPKKQXMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(C(CC1=O)(CO)O)O)O |
SMILES canonique |
COC1=C(C(C(CC1=O)(CO)O)O)O |
Synonymes |
1,4,5-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-1-en-3-one gadusol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane](/img/structure/B1210767.png)
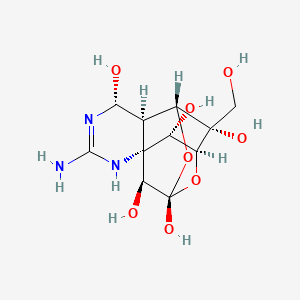
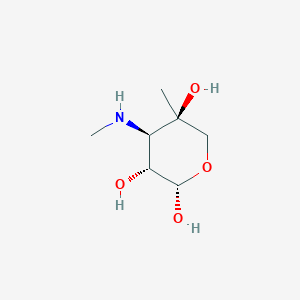
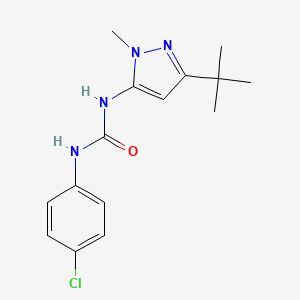
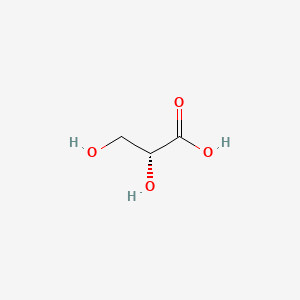
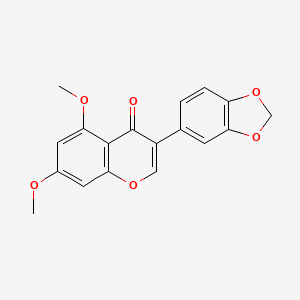

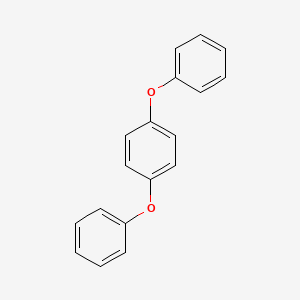
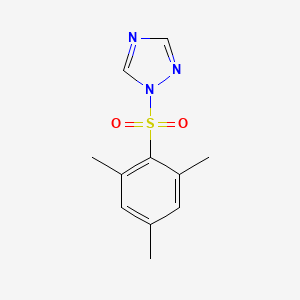
![1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione](/img/structure/B1210779.png)
![3-Amino-4-(4-chlorophenyl)-6-cyclopropyl-2-thieno[2,3-b]pyridinecarbonitrile](/img/structure/B1210780.png)
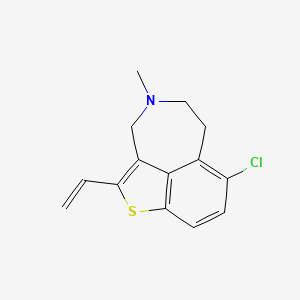
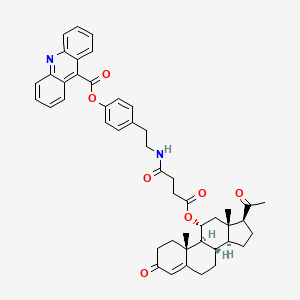
![[5-(3,5-Dichlorobenzoyl)-2-hydroxyphenyl]acetic acid](/img/structure/B1210789.png)